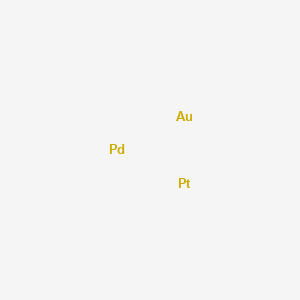

Gold;palladium;platinum

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gold;palladium;platinum is a bimetallic or trimetallic compound that combines the unique properties of platinum, palladium, and gold. These noble metals are known for their excellent catalytic, electrical, and thermal properties. The alloy is highly valued in various fields, including catalysis, electronics, and jewelry, due to its enhanced stability, resistance to corrosion, and superior mechanical properties .

Synthetic Routes and Reaction Conditions:

Laser Ablation: One common method for synthesizing platinum-palladium-gold alloy nanoparticles is laser ablation of bulk metals in liquids. This technique involves using high-power, megahertz-repetition-rate lasers to ablate the surface of solid metals immersed in a liquid medium.

Galvanic Replacement Reactions: Another method involves galvanic replacement reactions, where palladium precursors are replaced with gold and platinum in a controlled manner.

Industrial Production Methods:

Electrochemical Deposition: This method involves the electrochemical deposition of platinum, palladium, and gold onto a substrate.

Vacuum Drying and Microwave Digestion: These techniques are used to prepare mesoporous platinum-palladium-gold alloys, which are then subjected to high-resolution scanning electron microscopy for characterization.

Types of Reactions:

Oxidation: Gold;palladium;platinums can undergo oxidation reactions, where the metals react with oxygen to form oxides.

Reduction: The alloy can also participate in reduction reactions, where it acts as a catalyst to reduce other compounds.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.

Reducing Agents: Reducing agents such as hydrogen and carbon monoxide are often used in reduction reactions.

Reaction Conditions: These reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed:

Oxides: Oxidation reactions can produce metal oxides such as palladium oxide and platinum oxide.

Reduced Compounds: Reduction reactions can yield reduced forms of various compounds, such as carbon monoxide from carbon dioxide.

Chemistry:

Biology and Medicine:

Biomedical Applications: The alloy’s biocompatibility makes it suitable for use in medical devices and implants.

Industry:

Applications De Recherche Scientifique

Catalytic Applications

Platinum-palladium-gold alloys have shown promising applications in catalysis. For instance, gold-promoted structurally ordered palladium cobalt nanoparticles have demonstrated comparable activity to conventional platinum catalysts in both acid and alkaline media for the oxygen reduction reaction. The addition of gold atoms leads to a rare intermetallic ordered structure with enhanced stability, making this catalyst superior to platinum in terms of durability after extensive potential cycles in alkaline media (Kurian A. Kuttiyiel et al., 2014).

Electrocatalysis in Fuel Cells

In the field of fuel cells, platinum monolayers on palladium-gold alloy nanoparticles have been developed as highly stable and active electrocatalysts for the oxygen reduction reaction. This new class of electrocatalysts, with ultra-low platinum content, has shown minimal degradation in activity over extensive cycling, making it a promising candidate for automotive fuel cell applications (K. Sasaki et al., 2012).

Alloying Effects on Catalysis

The alloying of gold with palladium significantly impacts the catalytic activity and selectivity. For example, the palladium-gold catalysts' activity for hydrogenation and isomerization reactions varies with the alloy composition. The incorporation of gold into palladium-based ternary nanoparticles, such as Pd6CoCu, has been shown to markedly improve the durability of the catalysts for the oxygen reduction reaction, owing to the uniform incorporation of gold throughout the nanoparticles (Deli Wang et al., 2016).

Surface Composition Analysis

The surface composition of smooth noble metal alloys, including palladium-gold, can be determined by cyclic voltammetry. This method provides insights into the electrosorption properties of hydrogen and oxygen on the alloy surfaces, which is crucial for understanding the catalytic behavior of these materials (D. Rand & R. Woods, 1972).

Orientations Futures

The platinum-palladium-gold alloy shows promise in the electronics sector and beyond, potentially paving the way for other spinoffs based on the science behind the discovery . The platinum-gold combination proved to be the most wear-resistant among modeled materials, although the Sandia team plans to test other non-precious metal alloys .

Mécanisme D'action

The mechanism by which platinum-palladium-gold alloy exerts its effects is primarily through its catalytic properties. The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products. The presence of multiple metals in the alloy enhances its catalytic activity and stability. For example, in hydrogenation reactions, the alloy can adsorb hydrogen molecules onto its surface, allowing them to react with other compounds .

Molecular Targets and Pathways:

Catalytic Sites: The alloy’s surface provides catalytic sites for various reactions.

Electron Transfer: The metals in the alloy facilitate electron transfer, which is crucial for redox reactions.

Comparaison Avec Des Composés Similaires

Platinum-gold Alloy: This alloy is similar but lacks the additional catalytic properties provided by palladium.

Palladium-gold Alloy: This alloy is also similar but may not have the same level of stability and resistance to corrosion as the platinum-palladium-gold alloy.

Uniqueness:

Enhanced Catalytic Activity: The combination of platinum, palladium, and gold results in superior catalytic activity compared to alloys with only two of these metals.

Stability and Resistance: The alloy exhibits enhanced stability and resistance to corrosion, making it suitable for a wide range of applications.

Propriétés

IUPAC Name |

gold;palladium;platinum |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.Pd.Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEVNMMVFFETLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Pd].[Pt].[Au] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuPdPt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75602-53-8 |

Source

|

| Record name | Gold alloy, base, Au,Pd,Pt (Image) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075602538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)

![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)

![10-Methylbenz[a]anthracene](/img/structure/B135079.png)

![4,5,6,7-Tetrahydrothieno[2,3-C]pyridine hydrochloride](/img/structure/B135083.png)

![11-Methylbenz[a]anthracene](/img/structure/B135086.png)

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)